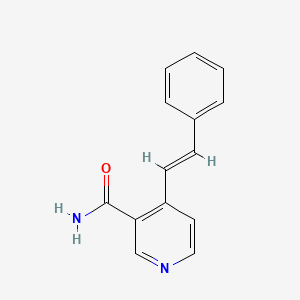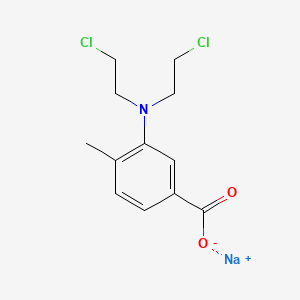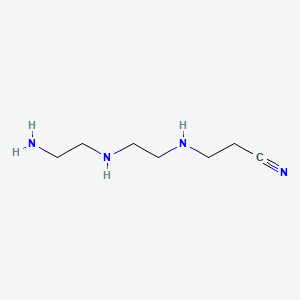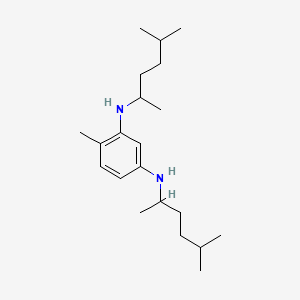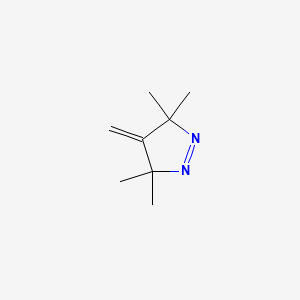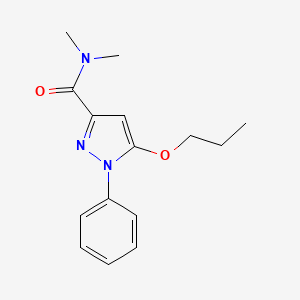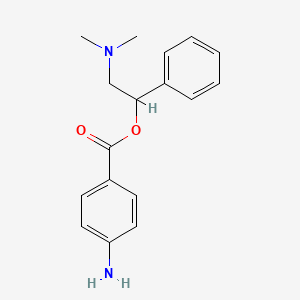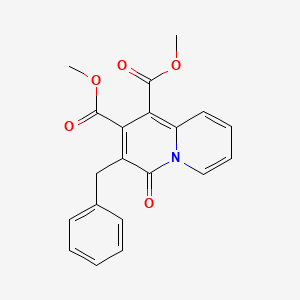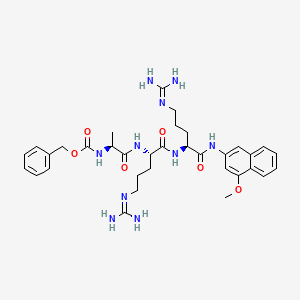
Z-Ala-Arg-Arg-MNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide: is a synthetic peptide substrate commonly used in biochemical research. It is specifically designed as a substrate for cathepsin B, a cysteine protease enzyme involved in various cellular processes, including protein degradation and processing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide involves the stepwise coupling of amino acids and the final attachment of the 4-methoxy-β-naphthylamide group. The process typically includes:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of coupling agents like hydroxybenzotriazole (HOBt).
Deprotection: Removal of protecting groups to expose functional sites for further reactions.
Final Coupling: Attachment of the 4-methoxy-β-naphthylamide group to the peptide chain.
Industrial Production Methods: Industrial production of Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide undergoes hydrolysis in the presence of cathepsin B, resulting in the cleavage of peptide bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the amino acid residues.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using cathepsin B under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are commonly employed.
Major Products:
Scientific Research Applications
Chemistry:
Enzyme Kinetics: Used to study the kinetics of cathepsin B and other proteases.
Inhibitor Screening: Employed in assays to screen for potential inhibitors of cathepsin B.
Biology:
Cell Biology: Utilized to investigate the role of cathepsin B in cellular processes.
Pathology: Helps in understanding the involvement of cathepsin B in diseases like cancer and neurodegenerative disorders.
Medicine:
Drug Development: Aids in the development of therapeutic agents targeting cathepsin B.
Diagnostic Tools: Used in diagnostic assays to measure cathepsin B activity in biological samples.
Industry:
Biotechnology: Applied in the production of recombinant proteins and peptides.
Pharmaceuticals: Integral in the formulation of enzyme-based drugs.
Mechanism of Action
Molecular Targets and Pathways: Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide acts as a substrate for cathepsin B. The enzyme recognizes the peptide sequence and cleaves the peptide bond, releasing 4-methoxy-β-naphthylamine. This cleavage can be monitored spectrophotometrically, providing insights into enzyme activity and inhibition .
Comparison with Similar Compounds
Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride: Another peptide substrate used for protease assays.
Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride: Commonly used in cathepsin B assays.
Uniqueness: Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide is unique due to its specific sequence and the presence of the 4-methoxy-β-naphthylamide group, which provides distinct spectrophotometric properties for enzyme assays .
Properties
Molecular Formula |
C34H46N10O6 |
|---|---|
Molecular Weight |
690.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-26(14-8-16-39-32(35)36)30(46)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,42,46)(H,43,45)(H,44,47)(H4,35,36,39)(H4,37,38,40)/t21-,26-,27-/m0/s1 |
InChI Key |
FDRPHVPMXLXYNU-PUUVEUEGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


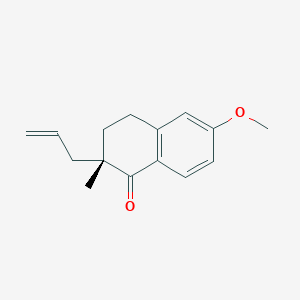
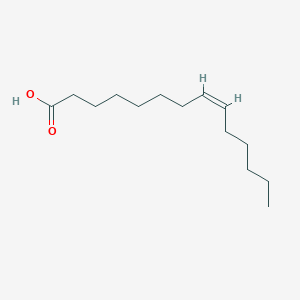

![Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)

